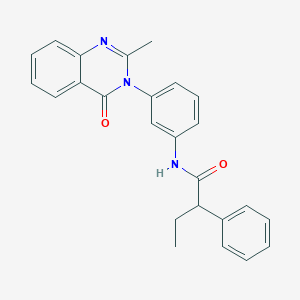
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide is an organic compound with diverse potential applications in chemistry, biology, and medicine. It is characterized by the presence of a quinazolinone core structure, which is often associated with biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthetic Routes: : The preparation of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide generally involves multi-step organic synthesis. Starting with 2-methyl-4-oxoquinazoline, a series of reactions including nitration, reduction, and subsequent amide formation are typically employed.
Reaction Conditions: : Standard organic synthesis techniques such as reflux, purification via crystallization or chromatography, and controlled temperature conditions are commonly used.
Industrial Production Methods
Industrial Scale Synthesis: : On an industrial scale, the synthesis may involve the use of automated reactors for precise control of reaction conditions. Optimized reaction pathways, high-purity reagents, and efficient purification techniques are critical to achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinazolinone ring, leading to the formation of quinazoline N-oxides.
Reduction: : Reduction reactions could target the carbonyl group in the quinazolinone ring, potentially forming various reduced derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the phenyl and butanamide groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: : Polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN)
Major Products Formed
Oxidation Products: : Quinazoline N-oxides
Reduction Products: : Reduced quinazolinone derivatives
Substitution Products: : Varied depending on the substituents introduced
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Potential use as a ligand in catalytic reactions due to the quinazolinone moiety.
Biology
Enzyme Inhibition: : Possible inhibitor of enzymes linked to disease pathways.
Medicine
Pharmacological Activity: : Investigated for anticancer, anti-inflammatory, and antimicrobial properties.
Industry
Material Science: : Used in the synthesis of advanced materials with unique properties.
Mecanismo De Acción
Molecular Targets: : May interact with specific enzymes or receptors within biological systems.
Pathways Involved: : Could be involved in modulating signaling pathways relevant to disease mechanisms.
Comparación Con Compuestos Similares
Comparison
Unique Features: : The specific quinazolinone and butanamide structure may offer unique binding properties.
Similar Compounds
Analogous Compounds: : N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide, N-(2-chloro-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide
Propiedades
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-21(18-10-5-4-6-11-18)24(29)27-19-12-9-13-20(16-19)28-17(2)26-23-15-8-7-14-22(23)25(28)30/h4-16,21H,3H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIBLBQMBZBYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol](/img/structure/B2937563.png)
![3-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2937565.png)
![2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol](/img/structure/B2937567.png)
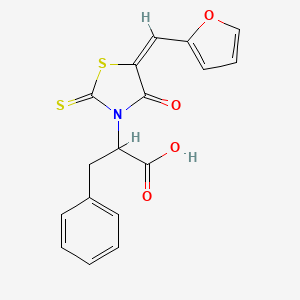

![4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2937573.png)
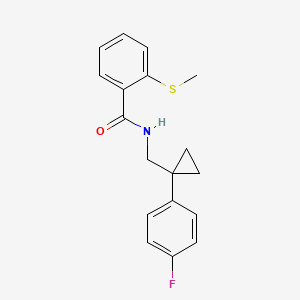
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2937575.png)
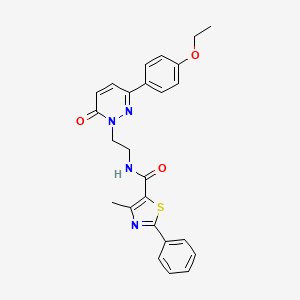
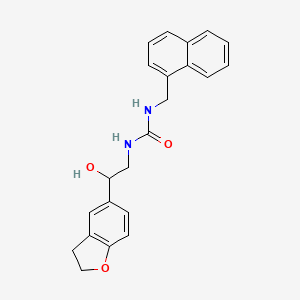
![2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide](/img/structure/B2937581.png)
![2-(3-Methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2937583.png)
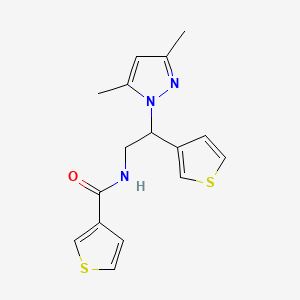
![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2937585.png)
